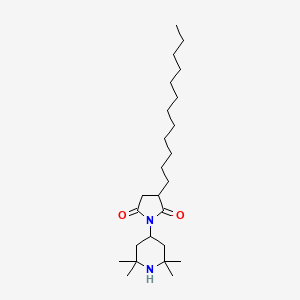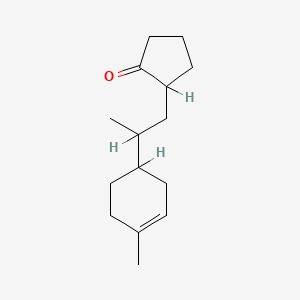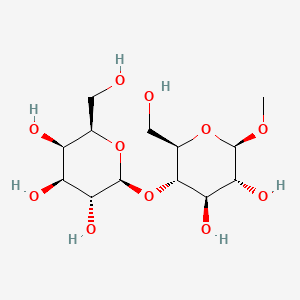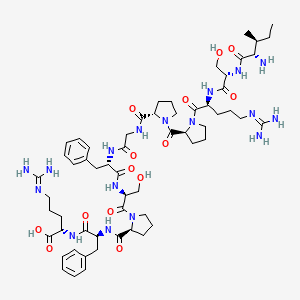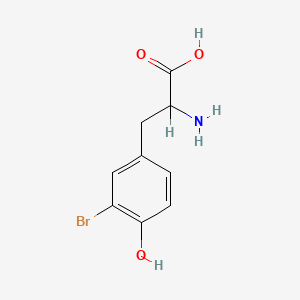
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, is a widely used method to assess antioxidant capacity. The specificity of the reaction pathway for certain antioxidants and its implications for accurately comparing antioxidant capabilities highlight the complexity of utilizing this assay across different antioxidant systems. This approach has been critically evaluated for its ability to measure the total antioxidant capacity, emphasizing the need for further exploration of its application and relevance to tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Removal of Persistent Organic Pollutants
The review on the contamination and removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques like adsorption and advanced oxidation processes highlights the ongoing challenges and technological advances in addressing environmental contamination. This work underscores the importance of developing sustainable and cost-effective removal technologies to mitigate the impact of such pollutants on ecosystems (Prasannamedha et al., 2020).
Synthesis and Biological Applications of Thiazolidines
Thiazolidines, containing sulfur and nitrogen in their structure, exhibit a broad range of biological properties, including anticancer, antimicrobial, and antioxidant activities. This review article discusses the synthetic approaches, pharmacological activities, and the potential of thiazolidine derivatives in drug development, highlighting their therapeutic and pharmaceutical significance (Sahiba et al., 2020).
Environmentally Friendly Electrolyte for Industrial Cleaning
Sulfamic acid, an environmentally friendly alternative to more hazardous acids, is utilized for industrial cleaning and corrosion inhibition. This mini-review discusses its applications and advantages over traditional cleaning agents, emphasizing its role in promoting safer industrial practices (Verma & Quraishi, 2022).
Eigenschaften
CAS-Nummer |
971-74-4 |
|---|---|
Produktname |
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid |
Molekularformel |
C14H21N5O6S |
Molekulargewicht |
387.41 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI-Schlüssel |
WFZKRNIMSVDNBU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Kanonische SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



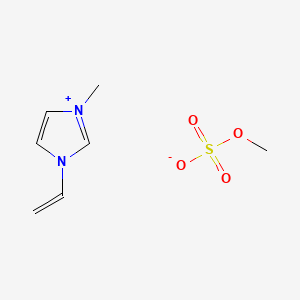
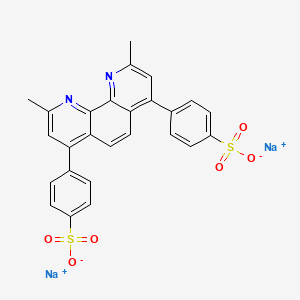

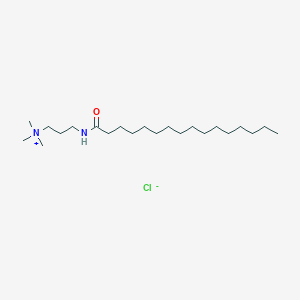
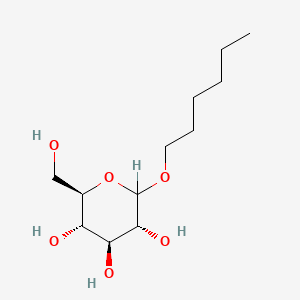
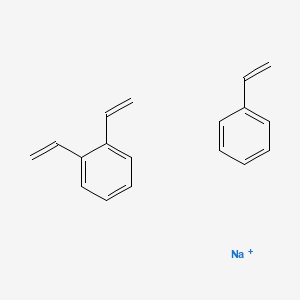
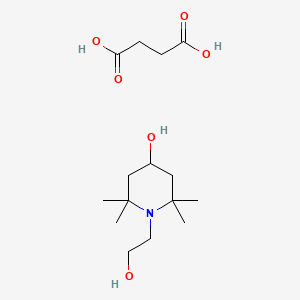
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
